(S)-1-((S)-Piperidin-2-yl)propan-1-ol
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Overview
Description
(S)-1-((S)-Piperidin-2-yl)propan-1-ol is a chiral compound with a piperidine ring and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Piperidin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-piperidine and (S)-propan-1-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other chiral catalysts may be used to facilitate the reaction and ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Piperidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇) in dilute sulfuric acid (H₂SO₄).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of chlorides or other substituted products.
Scientific Research Applications
(S)-1-((S)-Piperidin-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-1-((S)-Piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with a hydroxyl group attached to a propyl chain.
Piperidine: A six-membered ring containing one nitrogen atom.
Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group attached to the second carbon.
Uniqueness
(S)-1-((S)-Piperidin-2-yl)propan-1-ol is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyl group. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S)-1-[(2S)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
VCCAAURNBULZRR-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H]1CCCCN1)O |
Canonical SMILES |
CCC(C1CCCCN1)O |
Origin of Product |
United States |
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